molecular formula C8H16N2O B13320127 (7R,9AS)-7-methyloctahydropyrazino[2,1-c][1,4]oxazine

(7R,9AS)-7-methyloctahydropyrazino[2,1-c][1,4]oxazine

Cat. No.: B13320127
M. Wt: 156.23 g/mol
InChI Key: WCRSYQVCIQHCHN-SFYZADRCSA-N
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Description

(7R,9AS)-7-methyloctahydropyrazino[2,1-c][1,4]oxazine is a nitrogen-containing heterocyclic compound. This compound features a unique structure that includes a pyrazine ring fused with an oxazine ring, making it an interesting subject for chemical and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7R,9AS)-7-methyloctahydropyrazino[2,1-c][1,4]oxazine typically involves cyclization reactions. One common method is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sulfuric acid or sodium hydroxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction parameters like temperature, pressure, and pH is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(7R,9AS)-7-methyloctahydropyrazino[2,1-c][1,4]oxazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be formed using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride in dichloromethane.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

(7R,9AS)-7-methyloctahydropyrazino[2,1-c][1,4]oxazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in drug development, particularly in the treatment of infectious diseases.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of (7R,9AS)-7-methyloctahydropyrazino[2,1-c][1,4]oxazine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolopyrazine derivatives: These compounds also contain a pyrazine ring and exhibit similar biological activities.

    Triazolopyrazine derivatives: These compounds have a triazole ring fused with a pyrazine ring and are known for their kinase inhibitory activities.

Uniqueness

(7R,9AS)-7-methyloctahydropyrazino[2,1-c][1,4]oxazine is unique due to its specific ring structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C8H16N2O

Molecular Weight

156.23 g/mol

IUPAC Name

(7R,9aS)-7-methyl-1,3,4,6,7,8,9,9a-octahydropyrazino[2,1-c][1,4]oxazine

InChI

InChI=1S/C8H16N2O/c1-7-5-10-2-3-11-6-8(10)4-9-7/h7-9H,2-6H2,1H3/t7-,8+/m1/s1

InChI Key

WCRSYQVCIQHCHN-SFYZADRCSA-N

Isomeric SMILES

C[C@@H]1CN2CCOC[C@@H]2CN1

Canonical SMILES

CC1CN2CCOCC2CN1

Origin of Product

United States

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